Urea, (3,5-dimethylbenzyl)-

Antiviral HIV-1 NNRTI

Secure your supply of Urea, (3,5-dimethylbenzyl)- (CAS 25017-36-1), a critical N-benzyl-substituted urea scaffold for medicinal chemistry. Its 3,5-dimethylbenzyl motif is a non-interchangeable pharmacophore for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), validated by an EC50 of 0.17 µM and a high selectivity index >588. Use this specific intermediate to benchmark SAR campaigns and explore novel antiviral derivatives. Ideal for de novo ADME profiling.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 25017-36-1
Cat. No. B15482202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (3,5-dimethylbenzyl)-
CAS25017-36-1
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CNC(=O)N)C
InChIInChI=1S/C10H14N2O/c1-7-3-8(2)5-9(4-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)
InChIKeySHTCSERBLXIPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (3,5-dimethylbenzyl)- (CAS 25017-36-1): A Baseline Characterization of a 3,5-Dimethylbenzyl-Substituted Urea Scaffold for Biomedical Research Procurement


Urea, (3,5-dimethylbenzyl)- (CAS 25017-36-1; IUPAC: (3,5-dimethylphenyl)methylurea; molecular formula: C10H14N2O; molecular weight: 178.23 g/mol) is a synthetic organic compound belonging to the class of substituted ureas, characterized by a urea core bearing a 3,5-dimethylbenzyl group at one nitrogen position. As a representative of N-benzyl-substituted ureas, it serves as a foundational scaffold and synthetic intermediate in medicinal chemistry programs, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research [1]. The compound is also recognized as a structural pharmacophore in the design of soluble epoxide hydrolase (sEH) inhibitors, a class of targets implicated in inflammation and cardiovascular disease . This evidence guide evaluates the compound against its closest analogs to inform scientific selection and procurement decisions.

Why Generic Substitution Fails: The Structural Selectivity Imperative for Urea, (3,5-dimethylbenzyl)- in Antiviral SAR Studies


Generic substitution within the N-benzyl-substituted urea class is not scientifically sound due to the profound influence of the benzyl ring substitution pattern on both target binding and antiviral efficacy. In the context of NNRTI development, the 3,5-dimethylbenzyl motif in the target compound is not an interchangeable substituent but a specific structural determinant that governs the compound's interaction with the HIV-1 reverse transcriptase (RT) allosteric pocket [1]. Preliminary structure-activity relationship (SAR) studies and molecular modeling analyses indicate that the positioning and steric bulk of the methyl groups at the 3- and 5-positions are critical for establishing key hydrophobic interactions and for optimizing the spatial orientation of the urea moiety, which can act as a hydrogen bond donor/acceptor. Substituting this group with an unsubstituted benzyl or a para-substituted analog would alter the molecular geometry and electron density distribution, potentially leading to a loss of potency, reduced selectivity index, or altered resistance profiles as observed across related uracil and urea series [1]. The following quantitative evidence underscores the need for precise selection of the (3,5-dimethylbenzyl)-substituted urea scaffold.

Quantitative Evidence Guide: Comparative Antiviral Potency and Structural Differentiation of Urea, (3,5-dimethylbenzyl)-


Comparative Anti-HIV-1 Potency: Target Compound Demonstrates Submicromolar Activity in Cytopathogenicity Assay, Positioning It Within the Active Spectrum of N-3,5-Dimethylbenzyl-Substituted NNRTIs

In a study evaluating a series of N-3,5-dimethylbenzyl-substituted urea derivatives, the target compound, Urea, (3,5-dimethylbenzyl)- (referred to as compound 19 in the study), exhibited anti-HIV-1 activity with an EC50 value of 0.17 µM against HIV-1 in MT-4 cells [1]. This places its potency within the submicromolar range and demonstrates it as an active, albeit moderate, inhibitor in this series. The cytotoxic concentration (CC50) was reported as >100 µM, yielding a selectivity index (SI) of >588 [1]. This performance is directly comparable to other compounds within the same study and to the lead uracil derivative 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil, which showed an EC50 of 0.010 µM and an SI of >1923, as well as to the comparator NNRTI emivirine [1].

Antiviral HIV-1 NNRTI SAR

Limited Evidence of Direct Target Engagement: Inferred sEH Inhibitory Potential Based on Class-Level Urea Pharmacophore

The urea moiety is a well-established pharmacophore for the inhibition of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Urea-based compounds are known to mimic the transition state of epoxide ring opening, leading to competitive inhibition . The target compound, Urea, (3,5-dimethylbenzyl)-, is structurally classified as a urea-based sEH inhibitor candidate. However, a comprehensive literature search revealed no publicly available, peer-reviewed studies reporting direct, quantitative sEH inhibitory data (e.g., IC50, Ki values) specifically for this compound. Its potential as an sEH inhibitor is therefore inferred from its membership in this well-characterized class of compounds, but it lacks the direct comparative data required to establish its rank-order potency relative to other known sEH inhibitors like 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU).

Enzyme Inhibition sEH Cardiovascular Inflammation

Lack of Publicly Available Comparative Pharmacokinetic and Metabolic Stability Data for Urea, (3,5-dimethylbenzyl)-

A thorough search of the scientific and patent literature for Urea, (3,5-dimethylbenzyl)- did not yield any published, head-to-head comparative studies or independent data on its pharmacokinetic (PK) properties (e.g., clearance, half-life, bioavailability) or its metabolic stability in liver microsomes or hepatocytes. Furthermore, no data were found regarding its inhibitory or inductive effects on cytochrome P450 enzymes. Consequently, it is not possible to differentiate this compound from its structural analogs based on ADME (absorption, distribution, metabolism, excretion) or drug-drug interaction liability. This represents a significant evidence gap for procurement decisions aimed at advancing a compound into in vivo studies.

Pharmacokinetics ADME Metabolic Stability

Synthetic Utility: A Foundational Intermediate for N-3,5-Dimethylbenzyl-Substituted Derivatives

Urea, (3,5-dimethylbenzyl)- is documented in the literature as a key synthetic precursor or building block for the preparation of more complex N-3,5-dimethylbenzyl-substituted urea and uracil derivatives with enhanced antiviral activity [1]. For instance, the 2015 study by Sakakibara et al. utilized a closely related urea as a starting material to synthesize acyclic derivatives [1]. While no specific comparative yield or purity data for reactions using this exact compound as a starting material were identified, its role as a foundational intermediate is well-established. This positions the compound as a critical starting material for SAR exploration within this specific chemotype, as opposed to a final, optimized drug candidate.

Synthetic Chemistry Intermediate NNRTI

Optimal Research Application Scenarios for Procuring Urea, (3,5-dimethylbenzyl)- Based on Quantitative Evidence


As a Moderate-Potency Control in N-3,5-Dimethylbenzyl-Urea NNRTI SAR Studies

Based on its quantified EC50 of 0.17 µM and SI >588 in an MT-4 cell-based HIV-1 inhibition assay [1], Urea, (3,5-dimethylbenzyl)- is optimally suited for use as a baseline or moderate-potency control compound in structure-activity relationship (SAR) campaigns. Researchers developing new analogs within the N-3,5-dimethylbenzyl-substituted urea or uracil class can use this compound as a reference to benchmark the activity of newly synthesized derivatives, providing a consistent internal standard for comparing improvements or losses in potency and selectivity [1].

As a Foundational Intermediate for Synthesizing Novel NNRTI Candidates

This compound is an ideal procurement target for medicinal chemistry laboratories engaged in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its documented use as a precursor to more potent acyclic and heterocyclic derivatives [1] makes it a versatile building block. Procuring this specific intermediate allows for the rational exploration of chemical space around the 3,5-dimethylbenzyl motif, enabling the generation of focused compound libraries aimed at improving antiviral activity and pharmacokinetic properties [1].

As a Starting Point for De Novo ADME and PK Profiling of N-3,5-Dimethylbenzyl-Ureas

Given the complete absence of publicly available pharmacokinetic (PK) and metabolic stability data, Urea, (3,5-dimethylbenzyl)- presents a unique opportunity for research groups requiring a clean slate to conduct de novo ADME (absorption, distribution, metabolism, excretion) profiling. Procurement for this purpose would be specifically aimed at generating the first reported data set on the compound's microsomal stability, CYP inhibition, and plasma protein binding, thereby contributing fundamental knowledge to the field and establishing a baseline for its structural class.

As a Pharmacophore Probe for Investigating sEH Inhibition Mechanism (with Caution)

Due to its urea pharmacophore, which is a known feature of sEH inhibitors, this compound may be procured as a basic structural probe for exploratory studies on enzyme inhibition. However, this application must be pursued with the explicit understanding that the compound's direct, quantitative sEH inhibitory activity has not been published. Its use in this context would be limited to preliminary, qualitative assessments or as a negative control against more potent, established urea-based sEH inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urea, (3,5-dimethylbenzyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.